molecular formula C7H10N2O B8386146 4-methoxy-N-methylpyridin-3-amine

4-methoxy-N-methylpyridin-3-amine

Cat. No. B8386146
M. Wt: 138.17 g/mol
InChI Key: RXMAAVSEKNXZKD-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

(4-Methoxy-pyridin-3-yl)-methanol was then converted to C-(4-methoxy-pyridin-3-yl)-methylamine through standard procedures as described in the previous compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1CO.COC1C=C[N:16]=[CH:15]C=1CN>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[NH:16][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=NC=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=NC=C1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=NC=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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